molecular formula C14H10ClN3OS B2886683 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide CAS No. 303147-26-4

2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide

Cat. No. B2886683
CAS RN: 303147-26-4
M. Wt: 303.76
InChI Key: LEWDWJQUIJMUEO-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide is a chemical compound . It is often used in laboratory settings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide are not explicitly provided in the search results .

Scientific Research Applications

Herbicidal Applications

Nicotinic acid derivatives, including compounds similar to 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide, have been explored for their potential as herbicides. For instance, N-(arylmethoxy)-2-chloronicotinamides, related in structure, have demonstrated significant herbicidal activity against various plants like Agrostis stolonifera and Lemna paucicostata. Such research points towards the potential utility of similar compounds in developing new herbicides for monocotyledonous weeds (Chen Yu et al., 2021).

Molecular Structure Analysis

Research has been conducted on the molecular structures of various nicotinamide derivatives. This includes studies on N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, which offer insights into the molecular conformations and potential interactions of similar compounds (L. Gomes et al., 2013).

Antimicrobial Properties

Nicotinamide derivatives have been investigated for their antimicrobial properties. For example, compounds prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, which are structurally related to 2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide, have shown effectiveness against various bacterial and fungal species (N. Patel & Faiyazalam M. Shaikh, 2010).

DNA Damage Repair

Studies indicate that nicotinamide stimulates DNA repair synthesis in human lymphocytes following damage induced by UV irradiation and certain chemicals. This suggests a role for nicotinamide derivatives in cellular repair mechanisms (N. Berger & G. W. Sikorski, 1980).

Corrosion Inhibition

Nicotinamide and its derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. This research highlights the potential application of such compounds in protecting metals from corrosion (M. Jeeva et al., 2017).

properties

IUPAC Name

2-chloro-N-(5-cyano-2-methylsulfanylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c1-20-12-5-4-9(8-16)7-11(12)18-14(19)10-3-2-6-17-13(10)15/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWDWJQUIJMUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(5-cyano-2-(methylsulfanyl)phenyl)nicotinamide

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